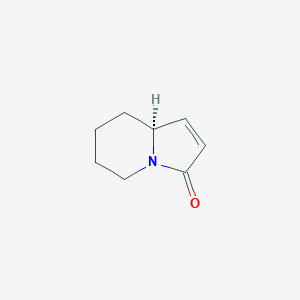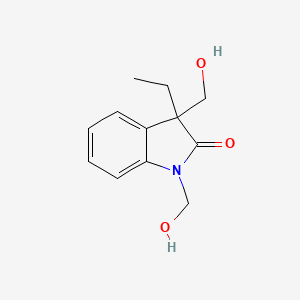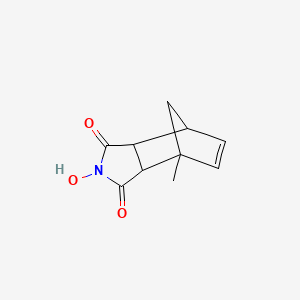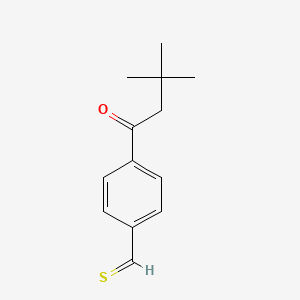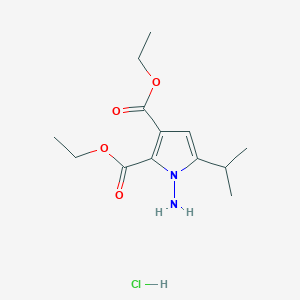![molecular formula C5H4N4OS B13100590 5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-13-4](/img/structure/B13100590.png)
5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The unique structure of 5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. One common method involves the use of ethanol and triethylamine as solvents and catalysts, respectively . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and consistency .
Análisis De Reacciones Químicas
5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and other nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives, which have been studied for their potential biological activities .
Aplicaciones Científicas De Investigación
5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential anticancer properties, particularly against breast cancer cell lines . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, it has applications in materials science, where its electron-deficient system and high oxidative stability make it suitable for use in organic electronics and semiconductors .
Mecanismo De Acción
The mechanism of action of 5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound has been shown to inhibit the proliferation of cancer cells by targeting key enzymes and signaling pathways involved in cell growth and survival . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as thiazolo[5,4-d]thiazoles and pyrazolo[3,4-d]pyrimidines . These compounds share some structural similarities but differ in their chemical properties and biological activities. For example, thiazolo[5,4-d]thiazoles are known for their high oxidative stability and applications in organic electronics, while pyrazolo[3,4-d]pyrimidines have been studied for their potential as CDK2 inhibitors in cancer treatment . The unique combination of sulfur and nitrogen atoms in 5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one sets it apart from these related compounds, offering distinct advantages in certain applications.
Propiedades
Número CAS |
61457-13-4 |
|---|---|
Fórmula molecular |
C5H4N4OS |
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
5-methyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4OS/c1-2-6-4(10)3-5(7-2)11-9-8-3/h1H3,(H,6,7,10) |
Clave InChI |
VYPCLAWRAYVQLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=O)N1)N=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)

